
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic substance that is known to produce profound alterations in perception, mood, and thought processes. In recent years, there has been growing interest in 2C-H-NBOMe due to its potential therapeutic applications in treating various mental health conditions.
Mechanism of Action
The exact mechanism of action of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to work by binding to and activating serotonin receptors in the brain. Specifically, it is believed to act as a partial agonist at the 5-HT2A receptor, leading to alterations in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine are complex and multifaceted. Studies have shown that it can produce profound alterations in perception, mood, and thought processes, as well as changes in heart rate, blood pressure, and body temperature. It may also have neuroprotective effects and promote neurogenesis in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine for lab experiments is its potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its potential for abuse and toxicity also pose significant limitations, and caution must be taken when handling and administering the compound.
Future Directions
There are many potential future directions for research on (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, including further exploration of its therapeutic applications in treating mental health conditions such as depression, anxiety, and addiction. Additionally, studies could focus on elucidating the precise mechanisms of action of the compound and identifying potential side effects and toxicity risks. Finally, research could also explore the development of novel analogues and derivatives of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine with improved therapeutic properties and reduced toxicity.
Synthesis Methods
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine can be synthesized using a variety of methods, including the reduction of 2C-H to (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2C-H with 1-(naphthylmethyl)amine in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine has garnered significant interest in the scientific community due to its potential therapeutic applications. Studies have shown that it has promising anti-depressant and anti-anxiety effects, and may also have potential in treating addiction and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-17-10-16(11-18(12-17)22-2)20-13-15-8-5-7-14-6-3-4-9-19(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCYMLFEPRJHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


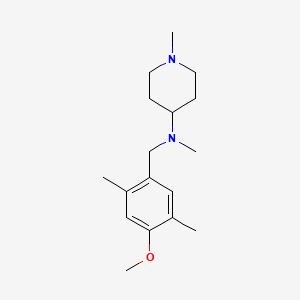
![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
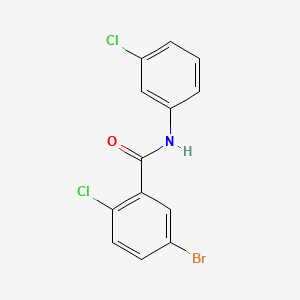
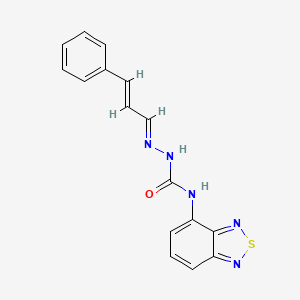
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
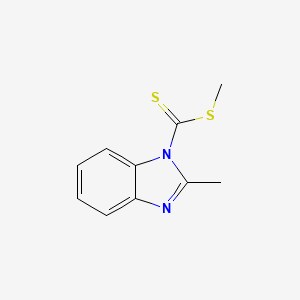
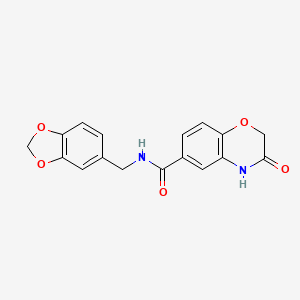
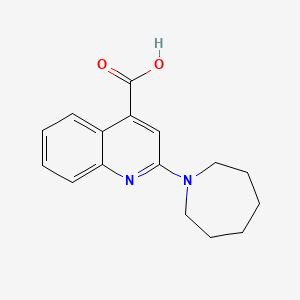
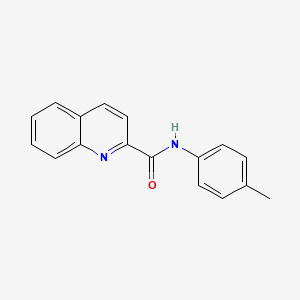
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)